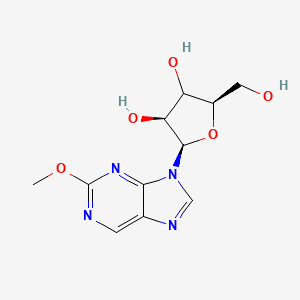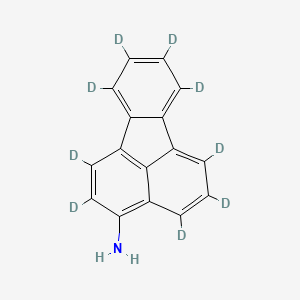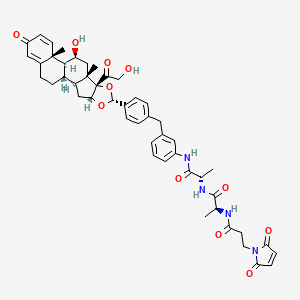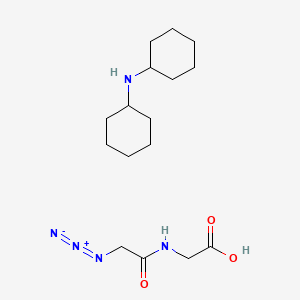
Anti-osteoporosis agent-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is particularly effective in suppressing the differentiation of primary osteoclasts and attenuating RANKL-induced osteoclastogenesis . It demonstrates significant potential in inhibiting osteoclast formation and impeding the activation of the PI3K/AKT and IκBα/NF-κB signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-osteoporosis agent-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that ensure its purity and efficacy .
Industrial Production Methods: Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in controlled environments, ensuring that the compound meets the required standards for pharmaceutical use. The production methods are designed to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Anti-osteoporosis agent-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The conditions are carefully controlled to ensure the stability and activity of the compound.
Major Products Formed: The major products formed from these reactions are intermediate compounds that are further processed to yield the final this compound. These intermediates are crucial for the overall synthesis and contribute to the compound’s efficacy .
Scientific Research Applications
Anti-osteoporosis agent-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of osteoclast inhibition and bone resorption. It serves as a reference for developing new compounds with similar or improved properties .
Biology: In biological research, the compound is utilized to investigate the cellular and molecular mechanisms underlying osteoporosis. It helps in understanding how osteoclast differentiation and activity can be modulated to prevent bone loss .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating osteoporosis. Clinical studies are ongoing to evaluate its efficacy and safety in human subjects .
Industry: In the pharmaceutical industry, the compound is being developed for commercial use as an anti-osteoporotic drug. Its potential to inhibit osteoclast formation makes it a valuable candidate for treating bone-related disorders .
Mechanism of Action
Anti-osteoporosis agent-4 exerts its effects by targeting specific molecular pathways involved in osteoclast differentiation and activity. The compound inhibits the activation of the PI3K/AKT and IκBα/NF-κB signaling pathways, which are crucial for osteoclastogenesis . By suppressing these pathways, this compound effectively reduces the formation and activity of osteoclasts, thereby preventing bone resorption and promoting bone health .
Comparison with Similar Compounds
Bisphosphonates: These compounds inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite in bone and inducing osteoclast apoptosis.
Selective Estrogen Receptor Modulators (SERMs): These compounds mimic the effects of estrogen on bone, reducing bone resorption and increasing bone density.
Properties
Molecular Formula |
C26H26ClN3O7S |
|---|---|
Molecular Weight |
560.0 g/mol |
IUPAC Name |
[4-[[2-(2-chlorophenoxy)acetyl]amino]-3-morpholin-4-ylphenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C26H26ClN3O7S/c1-18(31)28-19-6-9-21(10-7-19)38(33,34)37-20-8-11-23(24(16-20)30-12-14-35-15-13-30)29-26(32)17-36-25-5-3-2-4-22(25)27/h2-11,16H,12-15,17H2,1H3,(H,28,31)(H,29,32) |
InChI Key |
HBLBCOGDJWFKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B12390169.png)



![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)
![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12390197.png)
